molecular formula C6H5ClO<br>C6H5ClO<br>C6H4ClOH B041353 4-Chlorophenol CAS No. 106-48-9

4-Chlorophenol

Cat. No.: B041353
CAS No.: 106-48-9
M. Wt: 128.55 g/mol
InChI Key: WXNZTHHGJRFXKQ-UHFFFAOYSA-N
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Description

Parachlorophenol, also known as 4-chlorophenol, is a chemical compound with the molecular formula C₆H₅ClO. It appears as white crystals with a strong phenol odor and is slightly soluble to soluble in water, depending on the isomer. Parachlorophenol is primarily used as an antibacterial agent in root canal therapy and as an intermediate in the synthesis of dyes and drugs .

Mechanism of Action

Target of Action

Parachlorophenol primarily targets the Sodium channel protein type 4 subunit alpha in humans . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle cells .

Mode of Action

The major mode of action of parachlorophenol is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination, with parachlorophenol being the strongest inhibitor of oxidative phosphorylation . To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule .

Biochemical Pathways

Parachlorophenol’s mode of action primarily affects the oxidative phosphorylation pathway . This pathway is crucial for the production of ATP, the main energy currency of the cell. By uncoupling oxidative phosphorylation, parachlorophenol disrupts the normal energy production processes in the cell, leading to a variety of downstream effects .

Result of Action

Parachlorophenol exhibits antimicrobial properties primarily due to its ability to disrupt cell membranes and interfere with cellular functions . Its mechanism of action involves penetration of microbial cell walls, where it disrupts membrane integrity, causing leakage of cellular contents and ions . This disruption compromises the microbial cell’s structural integrity and function, ultimately leading to cell death .

Action Environment

The action, efficacy, and stability of parachlorophenol can be influenced by various environmental factors. For instance, the presence of certain minerals like hematite and magnetite can facilitate electric syntrophy among microorganisms, which is helpful for both reductive dechlorination and the action of parachlorophenol . Furthermore, parachlorophenol’s lipophilic nature allows it to permeate the lipid bilayers of cell membranes, further contributing to its disruptive effects on microorganisms .

Biochemical Analysis

Biochemical Properties

Parachlorophenol plays a significant role in biochemical reactions. It is used as an intermediate in organic synthesis of dyes and drugs . The major mode of action of parachlorophenol is the uncoupling of oxidative phosphorylation .

Cellular Effects

Parachlorophenol has a profound effect on various types of cells and cellular processes. It influences cell function by inhibiting oxidative phosphorylation . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Parachlorophenol exerts its effects at the molecular level through a variety of mechanisms. It also inhibits oxidative phosphorylation, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of parachlorophenol can change. It is absorbed from the gastrointestinal tract , and its effects can vary depending on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of parachlorophenol can vary with different dosages in animal models. At high doses, it can have toxic or adverse effects .

Metabolic Pathways

Parachlorophenol is involved in several metabolic pathways. It interacts with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Parachlorophenol is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins , and it can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Parachlorophenol can be synthesized through the chlorination of phenol. The process involves heating phenol to a liquid state and then introducing chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, parachlorophenol is produced by the direct chlorination of phenol using chlorine gas. The reaction is conducted in a reactor where phenol is heated to a liquid state, and chlorine gas is introduced. The process is carefully controlled to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Parachlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Parachlorophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

WXNZTHHGJRFXKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)Cl
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Molecular Formula

C6H5ClO, Array
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Related CAS

1121-74-0 (potassium salt), 1193-00-6 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID1021871
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Molecular Weight

128.55 g/mol
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Physical Description

P-chlorophenol appears as white crystals with a strong phenol odor. Slightly soluble to soluble in water, depending on the isomer, and denser than water. Noncombustible. Used as an intermediate in organic synthesis of dyes and drugs., White solid; Yellow or pink if not pure; Unpleasant, penetrating odor; [Hawley] Off-white crystalline powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

428 °F at 760 mmHg (NTP, 1992), 220 °C
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Flash Point

250 °F (NTP, 1992), 121 °C, 121 °C (250 °F) CLOSED CUP, 121 °C c.c.
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), 2.71 PARTS SOL IN 100 PARTS WATER @ 20 °C, Very sol in alc, glycerin, ether, chloroform, fixed and volatile oils; sparingly sol in liquid petroleum, Very sol in ethanol, benzene, ethyl ether; soluble in alkali, Soluble in aqueous alkali, oxygenated and aromatic solvents, In water, 2.40X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 2.7
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Density

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2238 at 78 °C/4 °C, Density/Specific gravity: 1.2651 at 40 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.43 (Air= 1), Relative vapor density (air = 1): 4.44
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Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm at 49.8 °C, 8.7X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13
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Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule.
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/
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Color/Form

Needle like, white to straw-colored crystals, White crystals (yellow or pink when impure), Yellow solid

CAS No.

106-48-9
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLOROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

109.8 to 110.7 °F (NTP, 1992), 42.8 °C, 43 °C
Record name P-CHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2906
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-CHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLOROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenol
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4-Chlorophenol
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4-Chlorophenol
Reactant of Route 4
4-Chlorophenol
Reactant of Route 5
4-Chlorophenol
Reactant of Route 6
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4-Chlorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.